3-(2,3,4-Trifluorophenyl)azetidin-3-ol
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Overview
Description
3-(2,3,4-Trifluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound features a trifluorophenyl group attached to an azetidin-3-ol ring, making it a unique structure in the realm of organic chemistry. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)azetidin-3-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,3,5-Trifluorophenyl)azetidin-3-ol: Similar structure but with a different fluorine substitution pattern.
3-(2,3,4-Trifluorophenyl)azetidin-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-(2,3,4-Trifluorophenyl)azetidin-3-ol is unique due to its specific trifluorophenyl substitution pattern and the presence of a hydroxyl group on the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8F3NO |
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Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H8F3NO/c10-6-2-1-5(7(11)8(6)12)9(14)3-13-4-9/h1-2,13-14H,3-4H2 |
InChI Key |
KXCWDXZRALKWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=C(C(=C(C=C2)F)F)F)O |
Origin of Product |
United States |
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